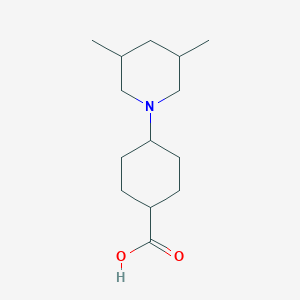
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
説明
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cyclohexane Carboxylic Acids
Cyclohexane carboxylic acids are a type of carboxylic acid where the carboxyl group is attached to a cyclohexane ring . They are used in the synthesis of various organic compounds .
生物活性
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (CAS Number: 1547795-90-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.35 g/mol. The compound features a cyclohexane ring substituted with a piperidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₂ |
| Molecular Weight | 239.35 g/mol |
| CAS Number | 1547795-90-3 |
Research indicates that the compound may exhibit inhibitory effects on specific enzymes and receptors, which are crucial in various metabolic pathways. For instance, its structural similarity to other known inhibitors suggests potential activity against enzymes such as diacylglycerol acyltransferase (DGAT) and arginase.
Inhibition Studies
A study evaluating related compounds in the benzimidazole class demonstrated that similar structural motifs can lead to significant inhibition of DGAT1, which is involved in triglyceride synthesis. While specific data for this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects based on structural analogies.
| Compound | Human DGAT1 IC₅₀ (nM) | Mouse DGAT1 IC₅₀ (nM) |
|---|---|---|
| 4A | 2.1 | 3.7 |
| 4B | 2.0 | 4.2 |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific studies on this compound are sparse, related compounds have shown favorable pharmacokinetic profiles with reasonable half-lives and plasma exposure after oral administration.
| PK Parameter | Rat |
|---|---|
| Bioavailability (F) | 19% |
| Clearance (Cl) | 3.0 mL/min/kg |
| Volume of Distribution (Vdss) | 0.34 L/kg |
| Half-life (t₁/₂) | 3.7 hours |
Therapeutic Applications
The potential therapeutic applications of this compound may include treatment strategies for metabolic disorders due to its hypothesized role in lipid metabolism regulation. Further exploration into its efficacy in vivo is warranted.
Related Research Findings
A study focused on the synthesis and biological activity of carboxylic acid derivatives indicated that modifications to similar compounds could enhance their biological activity significantly. This suggests that further structural optimization of this compound could yield more potent derivatives.
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNUGUBCSHRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















